molecular formula C10H7N5OS B1436751 3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 888-26-6

3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B1436751
CAS No.: 888-26-6
M. Wt: 245.26 g/mol
InChI Key: MUXWXPPHGZQDTD-UHFFFAOYSA-N
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Description

3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazole ring fused with a triazine ring, and a mercapto group at the 3-position The phenyl group at the 6-position adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce an intermediate, which is then reacted with thiosemicarbazide to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole or triazine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazole/triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazole/triazine rings.

Scientific Research Applications

3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is unique due to its specific combination of a triazole and triazine ring system with a mercapto group and a phenyl group

Properties

IUPAC Name

6-phenyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5OS/c16-8-7(6-4-2-1-3-5-6)14-15-9(11-8)12-13-10(15)17/h1-5H,(H,13,17)(H,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXWXPPHGZQDTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NNC3=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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